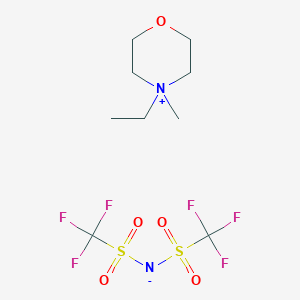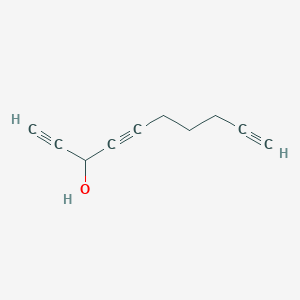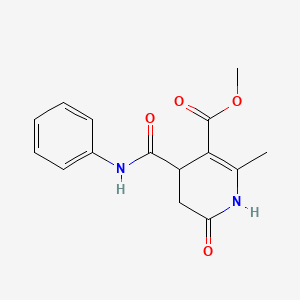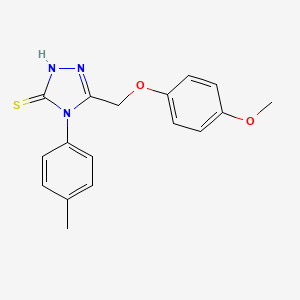![molecular formula C13H19N3O3 B12113986 2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C12H18N2O2 .
- The compound features a pyridine ring (with a methoxy group at position 6) and a morpholine ring.
- It belongs to the class of hindered amines, which play a crucial role in organic synthesis and drug development .
2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one: is a synthetic organic compound.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the hydroamination of an olefin with a nitroarene. This innovative method was reported by Baran and coworkers.
- The reaction conditions and specific reagents used in this process are detailed in the literature.
- Industrial Production :
- Information on large-scale industrial production methods for this compound is limited, as it is primarily used as a building block in research and drug development.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major Products :
- The specific products formed depend on the reaction conditions and the functional groups present in the compound.
Scientific Research Applications
- Chemistry :
- Used as a building block in the synthesis of complex molecules.
- Enables the introduction of hindered amine motifs in drug candidates.
- Biology and Medicine :
- Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
- May have applications in drug discovery.
- Industry :
- Limited industrial applications due to its synthetic challenges.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
- Similar Compounds :
- 3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol is another hindered amine with a related structure .
- Both compounds share the common feature of a hindered amine motif.
- Their uniqueness lies in their distinct substitution patterns and functional groups.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(6-methoxypyridin-3-yl)amino]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H19N3O3/c1-10(13(17)16-5-7-19-8-6-16)15-11-3-4-12(18-2)14-9-11/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
RHUSNRPRUKYFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)


![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)

![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)




![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)

![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)

